REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:5])[CH3:4].CC(C)=O.[OH:10][C:11]1[CH:20]=[C:19]2[C:14]([C:15]([CH3:22])=[CH:16][C:17](=[O:21])[O:18]2)=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>C(Cl)(Cl)Cl.[I-].[K+]>[CH2:2]([O:10][C:11]1[CH:20]=[C:19]2[C:14]([C:15]([CH3:22])=[CH:16][C:17](=[O:21])[O:18]2)=[CH:13][CH:12]=1)[C:3]([CH3:4])=[O:5] |f:3.4.5,7.8|
|
Name
|
|
Quantity
|
26.23 mL
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Type
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reactant
|
Smiles
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ClCC(C)=O
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Name
|
|
Quantity
|
400 mL
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Type
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reactant
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C2C(=CC(OC2=C1)=O)C
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Name
|
|
Quantity
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1.3 L
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
2 hours
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Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 24 hours with overhead stirring
|
Duration
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24 h
|
Type
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FILTRATION
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Details
|
The hot mixture was filtered
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Type
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WASH
|
Details
|
the precipitate was washed with acetone
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
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CUSTOM
|
Details
|
to obtain a yellow solid, which
|
Type
|
EXTRACTION
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Details
|
The CHCl3 solution was extracted once with 5% aq. NaOH (500 mL)
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Type
|
WASH
|
Details
|
washed with two portions (500 mL) of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C)OC1=CC=C2C(=CC(OC2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.3 g | |
YIELD: PERCENTYIELD | 97.5% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |